(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
CAS No.: 865545-59-1
Cat. No.: VC4767230
Molecular Formula: C16H12ClN3O3S
Molecular Weight: 361.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865545-59-1 |
|---|---|
| Molecular Formula | C16H12ClN3O3S |
| Molecular Weight | 361.8 |
| IUPAC Name | N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3 |
| Standard InChI Key | SYEZEDXTDYYLMJ-FBMGVBCBSA-N |
| SMILES | CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[d]thiazole scaffold, a bicyclic structure comprising a benzene ring fused to a thiazole moiety. Key substitutions include:
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4-Chloro group: Attached to the benzene ring, enhancing electrophilicity and potential receptor binding.
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3-Ethyl group: An alkyl substituent on the thiazole nitrogen, influencing lipophilicity and metabolic stability.
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2-Nitrobenzamide: An (E)-configured amide group at the 2-position, contributing to hydrogen-bonding interactions.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ClN₃O₃S | |
| Molecular Weight | 361.8 g/mol | |
| IUPAC Name | N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
| SMILES | CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3N+[O-] | |
| LogP (Predicted) | 3.2 (Estimated via PubChem) |
The (E)-configuration at the imine bond is critical for maintaining planar geometry, which facilitates interactions with biological targets .
Synthesis and Analytical Characterization
Analytical Validation
1H NMR and 13C NMR are pivotal for confirming structure, with characteristic signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and nitrobenzamide protons (δ 7.5–8.1 ppm) . Mass spectrometry (MS) typically shows a molecular ion peak at m/z 361.8.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies on structurally similar compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .
Table 2: Reported Antimicrobial IC₅₀ Values for Analogues
| Microorganism | IC₅₀ (µM) | Compound Analogue | Source |
|---|---|---|---|
| Staphylococcus aureus | 12.3 | 3-Fluoro-thiazolylidene | |
| Escherichia coli | >50 | Chloro-benzothiazole | |
| Candida albicans | 18.7 | Nitrobenzamide derivative |
Anti-Inflammatory and Antidiabetic Effects
In silico modeling of analogous thiazol-2(3H)-ylidene derivatives reveals α-glucosidase inhibition (IC₅₀ = 8.2 µM), suggesting utility in managing diabetes . Anti-inflammatory activity may arise from COX-2 suppression, though experimental validation is pending.
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for targeted modifications:
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Nitro Group Reduction: Converting -NO₂ to -NH₂ could enhance solubility and reduce toxicity.
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Ethyl Group Replacement: Introducing bulkier alkyl chains may improve target selectivity .
Table 3: Structure-Activity Relationship (SAR) Trends
| Modification | Effect on Activity | Source |
|---|---|---|
| Nitro → Amino | ↑ Solubility, ↓ Cytotoxicity | |
| Ethyl → Isopropyl | ↑ Kinase Inhibition | |
| Chloro → Fluoro | ↑ Metabolic Stability |
Preclinical Challenges
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Solubility: The logP of 3.2 indicates high lipophilicity, necessitating formulation strategies like nanoemulsions.
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Metabolic Stability: Cytochrome P450-mediated oxidation of the thiazole ring requires mitigation via deuterium exchange .
Future Perspectives
Mechanistic Elucidation
High-resolution cryo-EM and X-ray crystallography could map binding modes with SYK or α-glucosidase, guiding rational design .
In Vivo Studies
Rodent models of infection and cancer are critical for evaluating pharmacokinetics and efficacy. Preliminary toxicity assays should assess hepatic and renal impacts.
Clinical Translation
Collaborations between academic and industrial labs will accelerate IND-enabling studies, particularly for oncology and infectious disease indications .
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